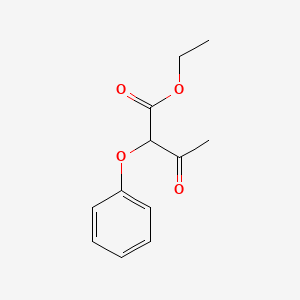

Ethyl 3-oxo-2-phenoxybutanoate

Vue d'ensemble

Description

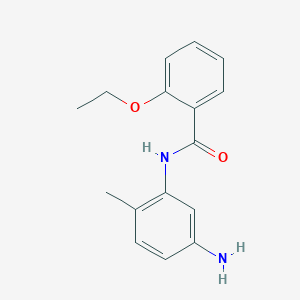

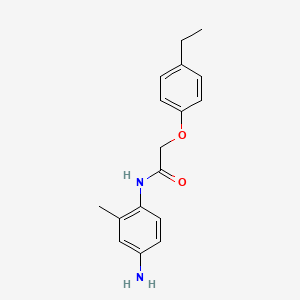

Ethyl 3-oxo-2-phenoxybutanoate is a chemical compound with the molecular formula C12H14O4 . It is an ester organic substance and can be used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-2-phenoxybutanoate consists of 30 bonds in total. These include 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic ketone, and 1 aromatic ether .Chemical Reactions Analysis

The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru (II)-catalyst, a copper oxidant, and an additive such as AgSbF6 to give poly-substituted furans . This offers a novel method for the selective construction of poly-substituted furans .Physical And Chemical Properties Analysis

Ethyl 3-oxo-2-phenoxybutanoate has a density of 1.1±0.1 g/cm3, a boiling point of 281.6±20.0 °C at 760 mmHg, and a flash point of 119.2±21.8 °C . It has 3 H bond acceptors, 0 H bond donors, 5 freely rotating bonds, and a polar surface area of 43 Å2 .Applications De Recherche Scientifique

Comprehensive Analysis of Ethyl 3-oxo-2-phenoxybutanoate Applications

Ethyl 3-oxo-2-phenoxybutanoate is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Antimicrobial Agent Development

Ethyl 3-oxo-2-phenoxybutanoate: derivatives have shown promising results as potential antimicrobial agents. They exhibit significant minimum inhibitory concentrations (MIC) against various pathogens, including E. sakazakii , E. coli , S. aureus , and K. pneumonia . This suggests their use in developing new drugs to combat multidrug-resistant (MDR) bacteria.

Anthelmintic Activity

The compound’s derivatives have demonstrated excellent anthelmintic activity, outperforming standard drugs like albendazole against parasites such as P. posthuma and A. galli . This indicates its potential application in creating treatments for parasitic infections.

Cytotoxicity Studies

In the field of cancer research, ethyl 3-oxo-2-phenoxybutanoate derivatives have been used to assess cytotoxic potentials. They have shown LC50 values that suggest a capacity for killing cancer cells, which could lead to the development of new chemotherapeutic agents .

Drug Resistance Research

The compound plays a crucial role in studying drug resistance mechanisms. Its derivatives can be used to understand how bacterial and parasitic infections develop resistance to current treatments, aiding in the design of drugs that can overcome this challenge .

Synthesis of Anti-Hypertension Drugs

Ethyl 3-oxo-2-phenoxybutanoate is used as an intermediate in the synthesis of anti-hypertension drugs. Its reduction in an interface bioreactor produces Ethyl ®-2-Hydroxy-4-phenylbutanoate [®-EHPB], a key component in various hypertension medications .

Enzymatic Research

The compound’s ability to undergo microbial reduction makes it valuable for enzymatic research, particularly in studying stereoselective reduction processes. This can lead to advancements in the production of enantiomerically pure pharmaceuticals .

Material Synthesis

Beyond its biomedical applications, ethyl 3-oxo-2-phenoxybutanoate is also used in material synthesis. Its chemical properties allow for its incorporation into the development of new materials with potential industrial applications.

Agrochemical Research

In agrochemical research, the compound can be utilized to develop new pesticides or herbicides. Its efficacy against certain pests and its potential for safe use in agricultural settings make it a candidate for further study in this area.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Ethyl 3-oxo-2-phenoxybutanoate interacts with its target, ACE, through a process known as biocatalytic asymmetric reduction. This process involves the reduction of Ethyl 3-oxo-2-phenoxybutanoate to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases . This interaction results in high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Biochemical Pathways

The interaction of Ethyl 3-oxo-2-phenoxybutanoate with ACE affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure. By inhibiting ACE, Ethyl 3-oxo-2-phenoxybutanoate prevents the formation of angiotensin II, thereby lowering blood pressure .

Result of Action

The molecular and cellular effects of Ethyl 3-oxo-2-phenoxybutanoate’s action include the inhibition of ACE and the subsequent reduction in angiotensin II levels. This leads to vasodilation, decreased blood volume, and ultimately, a reduction in blood pressure .

Propriétés

IUPAC Name |

ethyl 3-oxo-2-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-12(14)11(9(2)13)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLFQGWHCIRDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515818 | |

| Record name | Ethyl 3-oxo-2-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-2-phenoxybutanoate | |

CAS RN |

7699-83-4 | |

| Record name | Ethyl 3-oxo-2-phenoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

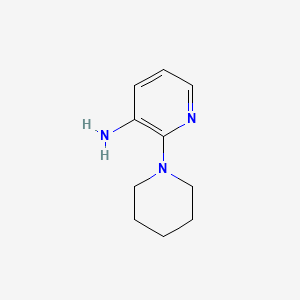

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)

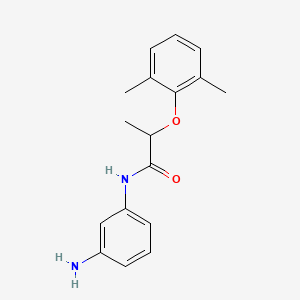

![[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318057.png)